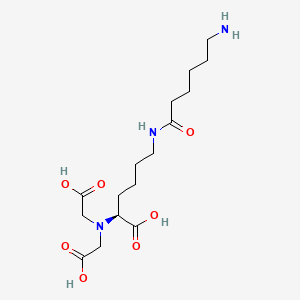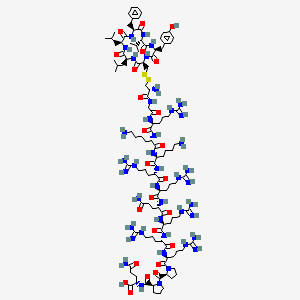
Aminocaproic Nitrilotriacetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminocaproic Nitrilotriacetic Acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . Aminocaproic acid is an antifibrinolytic agent used to treat serious bleeding conditions, especially when the bleeding occurs after dental surgery or other kinds of surgery .
Molecular Structure Analysis
The molecular formula of Aminocaproic Nitrilotriacetic Acid is C6 H13 N O2 . C6 H9 N O6 and its molecular weight is 322.31 . Nitrilotriacetic acid (NTA) is the aminopolycarboxylic acid with the formula N(CH 2 CO 2 H) 3 .Physical And Chemical Properties Analysis
Nitrilotriacetic acid (NTA) is a colourless solid . The molecular weight of Aminocaproic Nitrilotriacetic Acid is 322.31 .Applications De Recherche Scientifique
Biosensor Development
Aminocaproic Nitrilotriacetic Acid (NTA) plays a crucial role in the development of biosensors . The NTA-metal complexes exhibit high specificity and affinity towards hexahistidine tags, which are commonly integrated into proteins via synthetic or recombinant techniques. This property is utilized in various biosensor applications, including surface plasmon resonance, electrochemistry, fluorescence, colorimetry, surface-enhanced Raman scattering spectroscopy, and chemiluminescence .
Polymer-Protein Nanocarriers
NTA is used to end-functionalize polymers like polycaprolactone, creating polymer-protein nanocarriers . These nanocarriers can be loaded with therapeutic agents such as doxorubicin (DOX) and are designed for targeted drug delivery. The biocompatibility and structural integrity of these carriers make them suitable for biomedical applications .
Metal Ion Chelation
Due to its tetradentate nature, NTA is an effective ligand for chelating metal ions . This property is essential for molecular immobilization and recognition, which are key events in various scientific assays and research applications. The chelated metal ions can then be used in a wide range of studies, from environmental analysis to medical diagnostics .
Molecular Recognition
The ability of NTA to form stable complexes with metal ions is exploited in molecular recognition processes. These complexes can specifically recognize and bind to biomolecules with hexahistidine tags, facilitating the immobilization of these molecules onto solid supports or functional units, which is vital for bioassays and diagnostic tests .
Protein Separation and Purification
NTA-metal complexes are widely used in protein separation and purification techniques. The specific affinity of these complexes towards hexahistidine-tagged proteins allows for efficient and selective purification, which is a fundamental step in protein-based research and pharmaceutical production .
Structural Studies of Complexes
NTA is involved in the structural analysis of acid-metal complexes. Studies using techniques like IR and NMR spectroscopy have provided insights into the zwitterion form of NTA and its ability to form tetrahedral structures with divalent metal ions. These findings are significant for understanding the fundamental chemistry of NTA and its complexes .
Mécanisme D'action
Aminocaproic Acid
- Aminocaproic Acid primarily targets plasminogen, a precursor to plasmin which is responsible for fibrinolysis . Aminocaproic Acid binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This reduces fibrinolysis, thereby reducing the amount of bleeding post-surgery . The antifibrinolytic effects of Aminocaproic Acid are exerted principally via inhibition of plasminogen activators and to a lesser degree through antiplasmin activity . After intravenous administration, Aminocaproic Acid has a rapid distribution phase, an elimination half-life of 2.3 hours, and mean residence time of 2.5 ± 0.5 hours . About 70% of the dose given intravenously is excreted in the urine within 24 hours . The action of Aminocaproic Acid results in the reduction of fibrinolysis, which consequently reduces the amount of bleeding post-surgery . The efficacy and stability of Aminocaproic Acid can be influenced by various factors, including the patient’s renal function, as the drug is primarily excreted in the urine .
Nitrilotriacetic Acid
Nitrilotriacetic Acid is a chelating agent that forms stable, water-soluble complexes with di- and trivalent metal ions . It is used in a broad range of domestic products and industrial applications to control the solubility and precipitation of metal ions . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-6-(6-aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O7/c17-8-4-1-2-7-13(20)18-9-5-3-6-12(16(25)26)19(10-14(21)22)11-15(23)24/h12H,1-11,17H2,(H,18,20)(H,21,22)(H,23,24)(H,25,26)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJGDBAWMRVKAB-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652426 |
Source


|
| Record name | N~6~-(6-Aminohexanoyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1043881-31-7 |
Source


|
| Record name | N~6~-(6-Aminohexanoyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Lysine,S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-](/img/structure/B561590.png)




![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B561599.png)





